molecular formula C18H18O4 B2835627 (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate CAS No. 117292-80-5

(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate

Cat. No.: B2835627
CAS No.: 117292-80-5
M. Wt: 298.338
InChI Key: LDEGDBUJVGNJEU-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is a chemical compound that belongs to the class of cinnamic esters. These compounds are known for their diverse biological activities and potential applications in various fields, including medicine and industry. The structure of this compound includes a phenethyl group attached to a 3-(3-hydroxy-4-methoxyphenyl)acrylate moiety, which contributes to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate typically involves the esterification of cinnamic acid derivatives. One common method is Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, usually at room temperature, to obtain high yields of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ester group, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a phenethyl group with a 3-(3-hydroxy-4-methoxyphenyl)acrylate moiety sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-phenylethyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-21-17-9-7-15(13-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEGDBUJVGNJEU-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)OCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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